molecular formula C8H10BrNO B13232858 2-(1-Bromoethyl)-6-methoxypyridine

2-(1-Bromoethyl)-6-methoxypyridine

Cat. No.: B13232858
M. Wt: 216.07 g/mol
InChI Key: TXHFXKRETGXJJM-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom This specific compound features a bromoethyl group at the second position and a methoxy group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-6-methoxypyridine typically involves the bromination of 6-methoxypyridine followed by the introduction of an ethyl group. One common method is the reaction of 6-methoxypyridine with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-6-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Elimination: Formation of alkenes.

    Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.

Scientific Research Applications

2-(1-Bromoethyl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-6-methoxypyridine depends on its specific application. In nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Bromoethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and applications.

    6-Methoxypyridine: Lacks the bromoethyl group, resulting in different chemical properties and reactivity.

    2-Bromo-6-methylpyridine: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.

Uniqueness

2-(1-Bromoethyl)-6-methoxypyridine is unique due to the presence of both the bromoethyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(1-bromoethyl)-6-methoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-6(9)7-4-3-5-8(10-7)11-2/h3-6H,1-2H3

InChI Key

TXHFXKRETGXJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)OC)Br

Origin of Product

United States

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